N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group attached to a pyridine ring, further connected to an oxazole ring with a carboxamide group. This intricate structure imparts specific chemical properties and reactivity, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 3-chloropyridine in the presence of a base to form 6-(4-chlorophenoxy)pyridine. This intermediate is then subjected to further reactions to introduce the oxazole and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives with different properties.
Scientific Research Applications
N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. As a prolyl hydroxylase inhibitor, it stabilizes hypoxia-inducible factors (HIFs), leading to increased production of erythropoietin (EPO) in the liver . This pathway is crucial for erythropoiesis and has therapeutic potential in treating conditions like renal anemia.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds have similar pyridine and amide structures but differ in their functional groups and biological activities.
1,2,4-Triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety: These compounds share the phenoxyl pyridinyl moiety and are studied for their fungicidal activities.
Uniqueness
N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its role as a prolyl hydroxylase inhibitor sets it apart from other similar compounds, making it valuable in medical research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-16(11(2)24-21-10)17(22)20-13-5-8-15(19-9-13)23-14-6-3-12(18)4-7-14/h3-9H,1-2H3,(H,20,22) |
InChI Key |
JUTIDGAIEFLZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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